1,3-dimethyl-7-(3-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3-dimethyl-7-(3-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core, a methylbenzyl group, and a piperidinylmethyl group
Preparation Methods
The synthesis of 1,3-dimethyl-7-(3-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, including the formation of the purine core, the introduction of the methylbenzyl group, and the attachment of the piperidinylmethyl group. The synthetic routes typically involve:
Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the Methylbenzyl Group: This step often involves Friedel-Crafts alkylation reactions.
Attachment of the Piperidinylmethyl Group: This can be done through nucleophilic substitution reactions using piperidine derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1,3-dimethyl-7-(3-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidinylmethyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-dimethyl-7-(3-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(3-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to various biological effects. The pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
1,3-dimethyl-7-(3-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A compound used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside with various physiological roles.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in different fields.
Properties
Molecular Formula |
C22H29N5O2 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C22H29N5O2/c1-15-8-10-26(11-9-15)14-18-23-20-19(21(28)25(4)22(29)24(20)3)27(18)13-17-7-5-6-16(2)12-17/h5-7,12,15H,8-11,13-14H2,1-4H3 |
InChI Key |
ZRYACGQMYCHRGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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